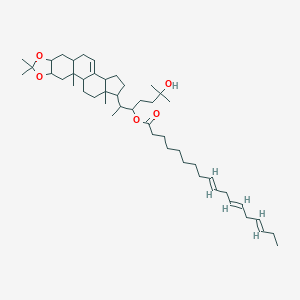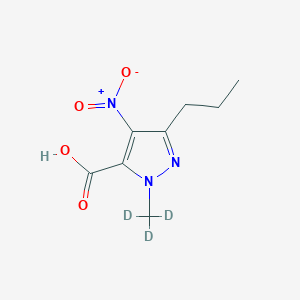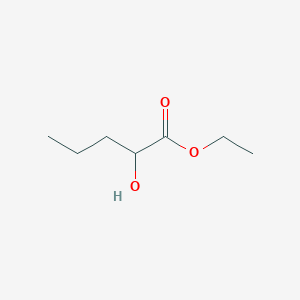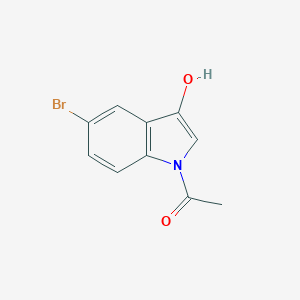
N-Acétyl-5-bromo-3-hydroxyindole
Vue d'ensemble
Description
N-Acetyl-5-Bromo-3-Hydroxyindole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Applications De Recherche Scientifique
N-Acetyl-5-Bromo-3-Hydroxyindole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its role in cellular signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
Target of Action
N-Acetyl-5-Bromo-3-Hydroxyindole, also known as 1-(5-bromo-3-hydroxyindol-1-yl)ethanone, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them important in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . It is known that bacterial bioconversion of indole is initiated by oxygenation of indole to 3-hydroxyindole, among other derivatives . .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
It is known that many bacteria release diffusible chemical communication signals, such as indole, to sense the local environmental condition and regulate diverse physiological processes . This suggests that the action of indole derivatives may be influenced by the local environment.
Analyse Biochimique
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms for N-Acetyl-5-Bromo-3-Hydroxyindole remain to be discovered.
Dosage Effects in Animal Models
Studies on other indole derivatives have shown variable effects depending on the dosage, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors and can influence metabolic flux or metabolite levels
Transport and Distribution
Indole derivatives can interact with various transporters or binding proteins, which can influence their localization or accumulation .
Subcellular Localization
Some indole derivatives are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-5-Bromo-3-Hydroxyindole typically involves the bromination of 3-hydroxyindole followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for acetylation .
Industrial Production Methods
Industrial production of indole derivatives, including N-Acetyl-5-Bromo-3-Hydroxyindole, often employs catalytic processes and green chemistry approaches to enhance yield and reduce environmental impact. These methods may involve the use of palladium-catalyzed carbon-hydrogen activation and biocatalytic approaches .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-5-Bromo-3-Hydroxyindole undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized products.
Reduction: Reduction of the bromine atom to yield de-brominated products.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and de-brominated indoles .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromoindole: Lacks the acetyl and hydroxy groups, making it less versatile in chemical reactions.
3-Hydroxyindole: Lacks the bromine and acetyl groups, affecting its biological activity.
N-Acetylindole: Lacks the bromine and hydroxy groups, limiting its applications
Uniqueness
N-Acetyl-5-Bromo-3-Hydroxyindole is unique due to the presence of both bromine and hydroxy groups, which enhance its reactivity and biological activity. The acetyl group further modifies its chemical properties, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
1-(5-bromo-3-hydroxyindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-5,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLVOYIZHIXSSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150659 | |
| Record name | 1H-Indol-3-ol, 1-acetyl-5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114165-30-9 | |
| Record name | 1H-Indol-3-ol, 1-acetyl-5-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114165309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indol-3-ol, 1-acetyl-5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
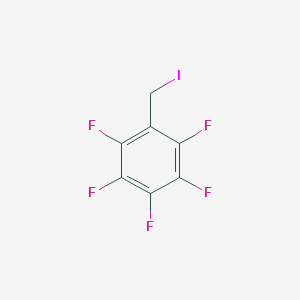
![5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid](/img/structure/B52532.png)
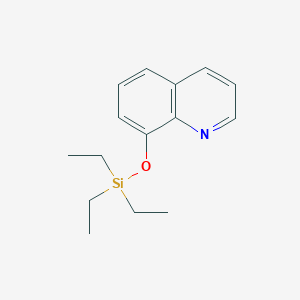

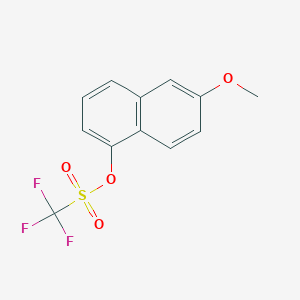
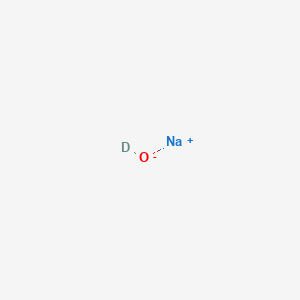
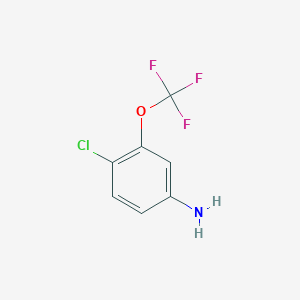
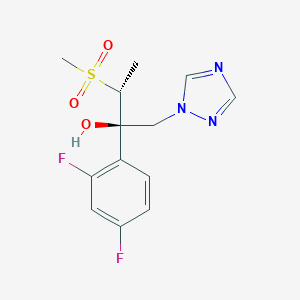
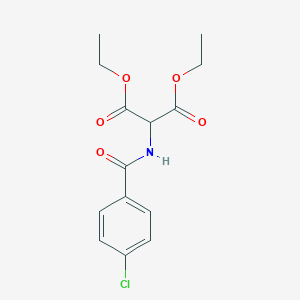
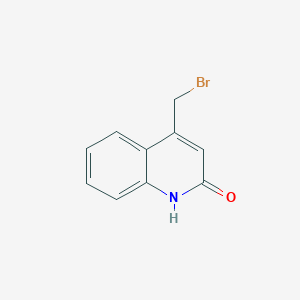
![1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene](/img/structure/B52549.png)
